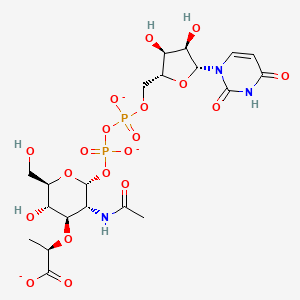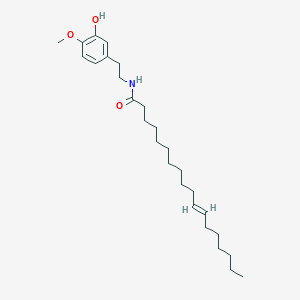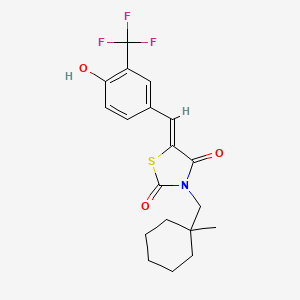![molecular formula C23H23ClN2O5S B1264420 3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-KI16425 is a 3-[({4-[4-({[1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid that is the (S)-enantiomer of KI16425. It is an enantiomer of a (R)-KI16425.
科学的研究の応用
Synthesis and Development
- The compound was synthesized as part of developing potent PPARγ agonists. This synthesis involved a copper(I) catalyzed N-arylation as a key step, emphasizing a convergent synthetic route for easy isolation of unstable products (Reynolds & Hermitage, 2001).
Antibacterial Activity Studies
- Research into the antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, including derivatives of this compound, revealed potential antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Exploration of PPARγ Agonism
- The compound's analogs were investigated for their role as PPARγ agonists. This research focused on the structural activity relationship, particularly around the phenyl alkyl ether moiety, to understand the requirements for PPARγ binding and activity (Collins et al., 1998).
Antimicrobial Agent Development
- The compound's structure inspired the synthesis of new quinazolines as potential antimicrobial agents. These agents showed promising antibacterial and antifungal activities on various pathogens (Desai et al., 2007).
GABAB Receptor Antagonist Synthesis
- Derivatives of the compound were synthesized as part of developing specific GABAB receptor antagonists. This research contributed to understanding the structure-activity relationship of GABAB antagonists (Abbenante et al., 1997).
特性
分子式 |
C23H23ClN2O5S |
|---|---|
分子量 |
475 g/mol |
IUPAC名 |
3-[[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)/t15-/m0/s1 |
InChIキー |
LLIFMNUXGDHTRO-HNNXBMFYSA-N |
異性体SMILES |
CC1=NOC(=C1NC(=O)O[C@@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
正規SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)






